2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid
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Overview
Description
2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid is a complex organic compound that belongs to the class of bipyridine derivatives Bipyridine compounds are known for their ability to form stable complexes with various metals, making them valuable in many scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid typically involves several steps, including cross-coupling reactions and heterocyclization of pyridine-containing substrates. One common method is the Negishi coupling, where 2-bromopyridine is treated with a Grignard reagent, followed by transmetalation to a zinc derivative, which then enters a cross-coupling reaction . Another method involves the reductive coupling of halopyridine in the presence of a nickel salt and metallic zinc .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bipyridine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A widely used ligand in coordination chemistry.
4,4’-bipyridine: Known for its structural rigidity and use in the synthesis of coordination polymers.
3,3’-bipyridine: Found in biologically active molecules like indigoidine derivatives.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in multiple fields of research and industry .
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9(14(18)19)20-13-10(7-15)4-5-12(17-13)11-3-2-6-16-8-11/h2-6,8-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVRSNZLYOFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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